Product packaging for Monocillin III(Cat. No.:)

Monocillin III

Cat. No.: B1260723
M. Wt: 332.3 g/mol
InChI Key: XFALPAMSDFFXGY-XLFSOCHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monocillin III is a resorcylic acid lactone (RAL) fungal metabolite belonging to the polyketide class of natural products, first isolated from the fungus Monocillium nordinii . This compound is characterized by a β-resorcylate moiety connected to a macrolactone ring, a structure shared by its well-known analog radicicol (Monorden) . This compound is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers value this compound for its diverse and potent biological activities. It has demonstrated significant antiproliferative activity against various human cancer cell lines, including NCI-H460, MCF-7, and SF-268 . Its mechanism of action is linked to the inhibition of Hsp90 (Heat Shock Protein 90) , a chaperone protein that is a promising therapeutic target in oncology . By inhibiting Hsp90, this compound can lead to the destabilization and degradation of oncogenic client proteins, inducing tumor cell growth inhibition and apoptosis. Beyond its anticancer potential, this compound, along with other monocillins, is investigated for its antifungal properties . It has been identified as a major metabolite of the maize pathogen Colletotrichum graminicola , where it is hypothesized to play a role in the disease cycle by disrupting plant defenses and excluding competing fungi from necrotic tissues .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O6 B1260723 Monocillin III

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

(4R,6R,8R,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),11,16,18-tetraene-2,13-dione

InChI

InChI=1S/C18H20O6/c1-10-6-16-15(24-16)5-3-2-4-12(19)7-11-8-13(20)9-14(21)17(11)18(22)23-10/h2,4,8-10,15-16,20-21H,3,5-7H2,1H3/b4-2+/t10-,15-,16-/m1/s1

InChI Key

XFALPAMSDFFXGY-XLFSOCHTSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O2)CC/C=C/C(=O)CC3=C(C(=CC(=C3)O)O)C(=O)O1

Canonical SMILES

CC1CC2C(O2)CCC=CC(=O)CC3=C(C(=CC(=C3)O)O)C(=O)O1

Synonyms

monocillin III

Origin of Product

United States

Biological Origin and Isolation Methodologies of Monocillin Iii

Microbial Sources of Monocillin III

This compound is produced by several species of fungi, often as part of a mixture of related monocillin analogues. These fungi have been isolated from diverse ecological niches, including as pathogens or associates of plants.

The production of this compound has been confirmed in several fungal species. Monocillium nordinii, a mycoparasite of pine stem rusts, was one of the first identified sources, producing a suite of related compounds including Monocillin I, II, III, IV, and V. strategian.comcdnsciencepub.comapsnet.org Another significant producer is Colletotrichum graminicola, a systemic vascular pathogen that causes anthracnose in maize. nih.gov This fungus was found to produce Monocillin I, II, and III as major metabolic components. nih.gov

The plant-associated fungus Paraphaeosphaeria quadriseptata, isolated from the rhizosphere of the Sonoran desert Christmas cactus (Opuntia leptocaulis), has also been identified as a source of this compound. nih.govacs.orgnih.gov Its production in this fungus was notably influenced by culture conditions. nih.govacs.org While the mycoparasite Humicola fuscoatra is a known producer of other analogues like Monocillin IV and monorden, its production of this compound specifically is less documented in the available literature. frontiersin.orgnih.govnih.govresearchgate.net

Table 1: Confirmed Fungal Producers of this compound

Fungal SpeciesTypical Habitat/AssociationOther Monocillins ProducedReference
Monocillium nordiniiMycoparasite on pine stem rustsMonocillin I, II, IV, V strategian.comcdnsciencepub.com
Colletotrichum graminicolaPathogen of maize (corn)Monocillin I, II nih.gov
Paraphaeosphaeria quadriseptataRhizosphere fungus associated with desert plantsMonocillin I, 5'-hydroxythis compound nih.govacs.org

The discovery of new fungal sources for this compound often results from large-scale screening of microbial extracts and the manipulation of culture conditions, a concept known as "One Strain, Many Compounds" (OSMAC). A notable example is the identification of this compound from Paraphaeosphaeria quadriseptata. nih.govacs.org Researchers observed that altering the composition of the culture medium—specifically by substituting tap water with distilled water for the preparation of potato dextrose broth—led to a different metabolic profile. nih.govacs.orgresearchgate.net This change resulted in the isolation of this compound, which had not been previously reported from this organism, alongside several other new and known metabolites. nih.govacs.org This finding underscores how subtle changes in cultivation parameters can unveil the latent biosynthetic potential of a fungus, leading to the identification of novel producers for known compounds.

Advanced Separation and Purification Techniques

The isolation of this compound from a crude fungal extract is a multi-step process that relies on the compound's physicochemical properties. As it is typically produced alongside structurally similar analogues, advanced chromatographic methods are essential for achieving high purity.

The purification of monocillins, including this compound, typically involves a combination of chromatographic techniques that separate compounds based on polarity, size, and affinity.

Initial Extraction: The process begins with a solvent extraction of the fungal culture, commonly using ethyl acetate (B1210297) or a methanol/chloroform mixture, to generate a crude extract containing the secondary metabolites. nih.govnih.govnih.govnih.gov

Liquid-Liquid Partitioning: This crude extract is often subjected to liquid-liquid partitioning (e.g., between hexane (B92381) and aqueous methanol) to remove highly nonpolar lipids and fats. nih.govnih.gov

Vacuum Liquid Chromatography (VLC) and Silica (B1680970) Gel Column Chromatography: The partially purified extract is frequently fractionated using VLC or traditional gravity-fed silica gel column chromatography. nih.gov This step separates the compounds into fractions of decreasing polarity by eluting the column with a solvent gradient, such as a mixture of hexane, dichloromethane, and methanol, with increasing polarity. nih.gov Fractions are monitored by Thin-Layer Chromatography (TLC) to pool those containing the target compounds. nih.gov

Size Exclusion Chromatography: Gel filtration or size exclusion chromatography, often using Sephadex LH-20, can be employed to separate compounds based on their molecular size. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): The final purification step almost invariably involves HPLC, particularly reversed-phase HPLC (RP-HPLC). acs.orgnih.gov This technique offers high resolution, allowing for the separation of closely related analogues. An HPLC chromatogram of an extract from P. quadriseptata clearly shows a distinct peak corresponding to this compound, separated from other metabolites like Monocillin I and cytosporones. acs.org

Table 2: Chromatographic Techniques in Monocillin Isolation

TechniqueStationary PhasePrinciple of SeparationRole in Purification
Vacuum Liquid Chromatography (VLC)Silica GelAdsorption (Polarity)Initial fractionation of crude extract
Silica Gel Column ChromatographySilica GelAdsorption (Polarity)Fractionation of extracts and semi-pure fractions
Size Exclusion ChromatographySephadex LH-20Molecular SizeRemoval of high or low molecular weight impurities
High-Performance Liquid Chromatography (HPLC)C18 (Reversed-Phase)Partitioning (Polarity)Final purification to yield high-purity compound

Optimizing extraction and purification is critical for maximizing the yield and purity of this compound. This involves refining each step of the isolation process. The choice of extraction solvent and pH can significantly influence the efficiency of the initial recovery from the fungal biomass or culture filtrate. researchgate.net

For chromatographic steps, optimization involves the careful selection of stationary and mobile phases. In the case of P. quadriseptata, a key optimization was the discovery that changing the culture medium's water source induced the production of this compound. nih.gov Subsequent extraction and purification protocols were then developed to target this newly expressed metabolite. nih.govacs.org General optimization strategies, such as using response surface methodology (RSM), can be applied to systematically vary parameters like solvent composition, pH, and elution volume to determine the ideal conditions for purification with macroporous resins or other chromatographic media. nih.gov The evaluation of different extraction protocols has shown that recovery rates can vary significantly, highlighting the need to develop optimized, tailored procedures for specific compounds and matrices to enhance detection sensitivity and yield. ifremer.fr

Biosynthetic Pathways and Genetic Foundations of Monocillin Iii Production

Elucidation of Monocillin III Biosynthesis Pathway

The formation of this compound is intricately linked to the biosynthesis of other RALs, such as radicicol (B1680498) and Monocillin II. researchgate.netwikipedia.org The pathway involves the collaboration of two distinct iterative Type I PKSs: a highly reducing PKS (hrPKS) and a non-reducing PKS (nrPKS). pnas.orgnih.govpnas.org

Fungal polyketides like this compound are synthesized by large, multidomain enzymes known as Type I iterative polyketide synthases (iPKSs). rsc.orgfrontiersin.orgnih.gov These megasynthases catalyze the repetitive condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build the polyketide backbone. mdpi.com The biosynthesis of the resorcylic acid lactone scaffold of this compound requires the sequential action of two different iPKSs. nih.govpnas.org

The initial steps are carried out by a highly reducing PKS (hrPKS), which is responsible for synthesizing a reduced polyketide chain that serves as a starter unit for the second PKS. pnas.orgrsc.org In the case of the related compound (R)-monocillin II, the hrPKS Rdc5 synthesizes a reduced pentaketide. nih.govresearchgate.net This starter unit is then transferred to a non-reducing PKS (nrPKS), Rdc1, which performs further chain extensions without the reductive modifications seen in the hrPKS. nih.govresearchgate.netrsc.org This collaboration between an hrPKS and an nrPKS is a common strategy in the biosynthesis of complex fungal polyketides, including benzenediol lactones. pnas.orgpnas.org

Several key enzymatic domains within the PKSs play critical roles in dictating the final structure of this compound. The Starter Unit Acyltransferase (SAT) domain , located at the N-terminus of the nrPKS, is responsible for selecting and loading the polyketide starter unit synthesized by the hrPKS. rsc.orgfrontiersin.org This transfer is a crucial step that initiates the second phase of polyketide assembly. pnas.org The SAT domain exhibits specificity for the product of the hrPKS, ensuring the correct building block is utilized. rsc.org

The Thioesterase (TE) domain , typically found at the C-terminus of the nrPKS, is another critical component. frontiersin.orgarizona.edu This domain catalyzes the final step of the biosynthesis, which involves the release of the fully assembled polyketide chain. copernicus.org In the case of macrocyclic compounds like this compound, the TE domain facilitates an intramolecular cyclization reaction, forming the characteristic lactone ring. nih.govarizona.edu Studies on the related radicicol biosynthesis have confirmed the role of the TE domain in macrolactonization through site-directed mutagenesis and domain deletion experiments. nih.govresearchgate.net

Characterization of Biosynthetic Gene Clusters (BGCs) for this compound

The genes encoding the enzymes responsible for this compound biosynthesis are clustered together on the fungal chromosome, forming a biosynthetic gene cluster (BGC). secondarymetabolites.orgrsc.org The identification and analysis of this BGC are essential for understanding the complete biosynthetic pathway and for its subsequent manipulation.

Modern genome mining tools have become indispensable for identifying and analyzing BGCs. Software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and BLAST (Basic Local Alignment Search Tool) are routinely used to scan fungal genomes for sequences homologous to known PKS and other biosynthetic genes. researchgate.netmdpi.comgithub.ionih.gov

The antiSMASH tool can predict the boundaries of BGCs and provide a putative annotation of the genes within the cluster based on conserved domains. mdpi.comnih.gov For instance, analysis of fungal genomes has revealed BGCs containing genes for PKSs, which are predicted to be involved in the production of monocillins. researchgate.netnih.govresearchgate.net BLAST searches, on the other hand, allow for the comparison of predicted protein sequences from a BGC against public databases to find similar proteins with known functions, thereby aiding in the annotation process. researchgate.netmobt3ath.com The MIBiG (Minimum Information about a Biosynthetic Gene cluster) database serves as a valuable repository of characterized BGCs, which can be used as references in these comparative analyses. secondarymetabolites.orgsecondarymetabolites.orgsecondarymetabolites.org

Once a putative BGC for this compound is identified, the next step is to assign functions to the individual genes within the cluster. This process, known as functional annotation, involves predicting the role of each gene product in the biosynthetic pathway. nih.gov

This annotation is often achieved through a combination of bioinformatic tools and comparative genomics. Tools like eggNOG-mapper and PANNZER2 can provide functional predictions based on orthology and protein family classification. github.comembl.dehelsinki.fi For example, within the monocillin BGC, one would expect to find genes encoding the hrPKS and nrPKS, as well as genes for tailoring enzymes such as halogenases, monooxygenases, and reductases that modify the polyketide backbone to produce the final this compound structure. wikipedia.orguniprot.org The functional annotation of the radicicol BGC from Pochonia chlamydosporia, which is closely related to the monocillin pathway, has identified the halogenase Rdc2 and the P450 epoxidase Rdc4 as key tailoring enzymes. wikipedia.orguniprot.org

Engineering of Biosynthetic Pathways for this compound and Analogs

A thorough understanding of the this compound biosynthetic pathway opens up possibilities for metabolic engineering and combinatorial biosynthesis to produce novel and potentially more potent analogs. nih.govarizona.edu By manipulating the genes within the BGC, it is possible to alter the structure of the final product.

One approach is the heterologous expression of the BGC in a more tractable host organism, such as Saccharomyces cerevisiae or Aspergillus oryzae. nih.govresearchgate.netusu.edu This allows for easier genetic manipulation and can lead to improved production yields. For example, the co-expression of the Pochonia chlamydosporia genes Rdc5 (hrPKS) and Rdc1 (nrPKS) in S. cerevisiae resulted in the production of (R)-monocillin II, a key intermediate in the radicicol pathway. nih.govresearchgate.net

Furthermore, techniques such as precursor-directed biosynthesis and domain swapping can be employed to generate novel compounds. nih.govresearchgate.net In precursor-directed biosynthesis, synthetic analogs of the natural starter unit are fed to the engineered host, which can then be incorporated by the PKS to create new molecules. nih.gov Domain swapping involves exchanging catalytic domains between different PKSs to alter chain length, reduction patterns, or cyclization specificity. arizona.edu For instance, the thioesterase domain of Rdc1 has been shown to tolerate different stereochemistries, allowing for the synthesis of the enantiomeric (S)-monocillin II. nih.govresearchgate.net These strategies highlight the potential for creating a diverse range of this compound analogs with potentially improved biological activities.

Heterologous Expression in Host Organisms (e.g., Saccharomyces cerevisiae, black yeast)

The production of many fungal natural products is often limited by the slow growth of the native organisms or the silencing of their biosynthetic gene clusters under laboratory conditions. researchgate.netfrontiersin.org Heterologous expression, the transfer of genetic material from one organism to another, provides a powerful solution to bypass these limitations and achieve reliable production. researchgate.netresearchgate.net

The baker's yeast, Saccharomyces cerevisiae, is a widely utilized host for the heterologous production of polyketides due to its well-understood genetics, rapid growth, and extensive toolkit for genetic engineering. nih.govresearchgate.net Researchers have successfully reconstituted the biosynthetic pathway for (R)-monocillin II, the direct precursor to this compound and the potent Hsp90 inhibitor radicicol, in S. cerevisiae. wikipedia.orgnih.gov This was achieved by co-expressing the two essential iterative polyketide synthase (iPKS) genes, Rdc5 (a highly-reducing PKS) and Rdc1 (a non-reducing PKS), from the fungus Pochonia chlamydosporia. researchgate.netnih.gov Using the protease-deficient S. cerevisiae strain BJ5464-NpgA, which is engineered to express a necessary phosphopantetheinyl transferase (PPTase), researchers achieved production yields of approximately 15 mg/L of (R)-monocillin II. researchgate.netportlandpress.com

More recently, black yeasts, such as those from the genera Exophiala and Knufia, have been established as robust and efficient alternative hosts. researchgate.netresearchgate.net These organisms uniquely combine the advanced genetic tractability of yeasts with the metabolic resilience and broader secondary metabolism capabilities of filamentous fungi. researchgate.netresearchgate.net This makes them highly suitable for expressing the large, complex enzyme machinery required for polyketide synthesis, paving the way for the production of a wide range of compounds, including monocillins. researchgate.netresearchgate.net

Table 1: Heterologous Production of Monocillin Precursors

Host OrganismExpressed GenesProductReported YieldKey FindingsReference
Saccharomyces cerevisiae (strain BJ5464-NpgA)Rdc5 and Rdc1 from Pochonia chlamydosporia(R)-Monocillin II~15 mg/LSuccessful reconstitution of the core biosynthetic pathway for the monocillin scaffold. researchgate.netportlandpress.com
Black Yeasts (Exophiala, Knufia)Various fungal polyketide synthasesDiverse PolyketidesN/AEstablished as novel, efficient hosts combining yeast tractability with filamentous fungi metabolic robustness. researchgate.netresearchgate.net

Genetic Manipulation for Yield Enhancement and Analog Production

Genetic manipulation is a cornerstone of modern biotechnology, employed to increase the production titers of valuable compounds and to generate novel analogs with potentially enhanced or different biological activities. jmicrobiol.or.krnih.gov For this compound, these techniques target its biosynthetic pathway to optimize output and create structural variants.

Yield Enhancement: Increasing the production of monocillins in a heterologous host like S. cerevisiae involves overcoming metabolic bottlenecks and optimizing gene expression. portlandpress.com High yields of (R)-monocillin II have been achieved using systems with high copy number plasmids, which increase the dosage of the biosynthetic genes. researchgate.net Further enhancements can be pursued through advanced metabolic engineering strategies. nih.govagriculturejournal.org This includes the application of stronger or inducible promoters to control the timing and level of gene expression and the engineering of the host's primary metabolism to increase the intracellular pool of essential precursors, particularly acetyl-CoA and malonyl-CoA. mdpi.com

Analog Production: The natural diversity of monocillins and related resorcylic acid lactones highlights the role of "tailoring" enzymes that modify the core scaffold. nih.gov The biosynthetic pathway of radicicol, which proceeds through monocillin intermediates, involves a halogenase (Rdc2) for chlorination and a P450 epoxidase (Rdc4). wikipedia.orgresearchgate.net By manipulating these tailoring enzymes, a variety of analogs can be produced. For example, targeted inactivation of the rdc2 gene in the producing organism would result in the formation of chlorine-lacking monocillins. wikipedia.orgresearchgate.net

Furthermore, precursor-directed biosynthesis offers a route to new analogs. Studies have shown that the thioesterase (TE) domain of the Rdc1 synthase is tolerant of stereochemical differences in its substrate, successfully processing a synthetic precursor to produce the unnatural enantiomer, (S)-monocillin II. nih.gov This enzymatic flexibility can be exploited to incorporate other modified precursors, leading to a wider range of novel compounds. nih.gov

Table 2: Selected Monocillin Analogs and Producing Organisms

CompoundProducing Organism/SystemReference
Monocillin IParaphaeosphaeria quadriseptata nih.govresearchgate.net
(R)-Monocillin IIPochonia chlamydosporia, Heterologous in S. cerevisiae researchgate.netnih.govnih.gov
This compoundParaphaeosphaeria quadriseptata researchgate.net
Monocillin IVHumicola fuscoatra, Pochonia chlamydosporia nih.govusda.gov
Monocillin VPochonia chlamydosporia nih.gov
5'-hydroxythis compoundParaphaeosphaeria quadriseptata researchgate.net
Pochonin DEngineered S. cerevisiae (expressing Rdc1, Rdc2, Rdc5) nih.gov
(S)-Monocillin IIPrecursor-directed biosynthesis using Rdc1 enzyme nih.gov

Combinatorial Biosynthesis Approaches for Structural Diversity

Combinatorial biosynthesis is an innovative strategy that re-engineers biosynthetic pathways to produce novel, "unnatural" molecules that are not found in nature. nih.gov This is achieved by mixing and matching enzymes or enzyme domains from different, but related, biosynthetic pathways. The biosynthesis of benzenediol lactones (BDLs), the family to which monocillins belong, is particularly amenable to this approach. nih.govresearchgate.net BDL synthesis relies on a pair of collaborating iPKSs—a highly-reducing PKS (hrPKS) that creates a linear polyketide chain and a non-reducing PKS (nrPKS) that extends and cyclizes it. acs.orgacs.org

By co-expressing heterologous combinations of these PKS subunits from different BDL pathways in S. cerevisiae, researchers have successfully generated structurally diverse polyketide scaffolds. nih.gov This "subunit shuffling" approach has been used to pair synthases from the monocillin/radicicol pathway with those from the dehydrocurvularin (B13541) and lasiodiplodin (B122564) pathways, resulting in the one-pot synthesis of novel hybrid molecules. researchgate.net

The success of these chimeric pairings is dependent on the ability of the PKS subunits to recognize and communicate with each other. acs.org Rational engineering, such as swapping the starter unit:ACP transacylase (SAT) domain, which is responsible for transferring the initial polyketide chain from the hrPKS to the nrPKS, has been shown to be a critical step in ensuring the functionality of these hybrid systems. acs.org Further diversification can be achieved by incorporating tailoring enzymes, such as O-methyltransferases (OMTs), which can modify the novel scaffolds. acs.org The promiscuity and regioselectivity of these tailoring enzymes can also be engineered through structure-guided mutagenesis to generate an even broader array of new chemical entities. acs.org

Table 3: Examples of Combinatorial Biosynthesis in Benzenediol Lactone Pathways

hrPKS Subunit SourcenrPKS Subunit SourceKey StrategyOutcomeReference
Monocillin/Radicicol PathwayDehydrocurvularin PathwaySubunit ShufflingProduction of novel, unnatural polyketide scaffolds. nih.govresearchgate.net
Lasiodiplodin PathwayMonocillin/Radicicol PathwaySubunit ShufflingGeneration of structurally diverse BDLs. nih.govresearchgate.net
Asperfuranone PathwayVarious BDL PathwaysSAT Domain SwappingEnabled communication between orthogonal PKS subunits, leading to hybrid products. acs.org
Various BDL PathwaysN/ACombinatorial Tailoring with OMTsCreated unnatural O-methylated BDLs by exploiting enzyme promiscuity. acs.org

Chemical Synthesis and Structure Activity Relationship Studies of Monocillin Iii

Strategies for Total Synthesis of Monocillin III and Related Structures (e.g., Monocillin II, Monocillin VII)

While a dedicated total synthesis of this compound has not been extensively reported in publicly available literature, the synthetic routes developed for closely related structures such as Monocillin II and Monocillin VII provide a clear blueprint for its potential synthesis. These strategies often employ convergent approaches, assembling key fragments before the final macrolactonization step.

The synthesis of complex natural products like the monocillins has spurred the development and application of innovative synthetic methods. The first asymmetric total synthesis of Monocillin VII, for instance, highlights several key modern synthetic reactions. This synthesis ultimately led to the revision of the compound's initially proposed structure.

A crucial step in the synthesis of Monocillin VII was the macrolactonization to form the 12-membered ring. This was achieved by employing an alkyne-dicobalt carbonyl complex, which distorts the linear geometry of the alkyne to approximately 140°, facilitating the challenging ring closure. Following the formation of the macrocycle, an unexpected and highly regioselective hydration of the alkyne was observed, leading to the desired ketone functionality. This regioselectivity was hypothesized to be directed by the neighboring intramolecular oxygen.

The construction of the tetrahydropyran (B127337) ring, a common feature in monocillins, was accomplished through a tandem isomerization followed by a C-O/C-C bond-forming reaction. This powerful strategy allows for the efficient and stereocontrolled formation of the cyclic ether from an acyclic precursor.

The assembly of the carbon skeleton for these macrolides often relies on powerful cross-coupling reactions. For example, the synthesis of Monocillin VII involved a Sonogashira coupling to connect the aromatic resorcinol (B1680541) precursor with the aliphatic chain destined to become the macrocycle. Other syntheses of related resorcylic acid lactones have also utilized Stille coupling and Suzuki coupling to forge key carbon-carbon bonds.

Gold(I)-catalyzed cyclization represents another modern methodology with significant potential in the synthesis of macrolides and other complex natural products. Gold catalysts are known for their ability to activate alkynes under mild conditions, enabling a variety of transformations including cycloisomerization and rearrangements that can be strategically employed in the synthesis of complex cyclic structures. For instance, a gold-catalyzed rearrangement of a macrocyclic propargyl ether was a key step in the total synthesis of the allenic macrolide (+)-archangiumide.

Achieving the correct stereochemistry is a paramount challenge in the total synthesis of natural products. In the synthesis of monocillins, stereochemical control is crucial for obtaining the biologically active isomer. The asymmetric total synthesis of Monocillin VII provides an excellent case study in stereochemical control.

The synthesis commenced from a known, chirally pure epoxide, which established an early stereocenter and guided the stereochemistry of subsequent transformations. The use of a chiral starting material is a common and effective strategy for ensuring the final product has the correct absolute configuration. Throughout the synthetic sequence, stereoselective reactions were employed to set the remaining stereocenters.

Interestingly, the total synthesis of Monocillin VII led to a product whose spectroscopic data did not match that of the natural isolate. This discrepancy led the researchers to synthesize the C-10' epimer. Comparison of the NMR data of both synthetic isomers with the natural product confirmed that the structure of Monocillin VII had been misassigned and required revision. This highlights the critical role of total synthesis in the definitive structural elucidation of complex natural products.

In other related syntheses, such as that of (+)-Monocillin II, the Mitsunobu reaction was conducted at low temperatures (-60 °C) to control the stereochemistry during the formation of the crucial ester bond for macrolactonization.

Derivatization and Chemical Modification of the this compound Scaffold

The chemical modification of natural product scaffolds is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. While specific derivatization of this compound is not widely documented, the extensive work on other resorcylic acid lactones provides a framework for potential modifications.

The rational design of this compound analogs would likely focus on several key regions of the molecule, informed by SAR data from related compounds. Potential modifications could include:

The Resorcinol Ring: Altering the substitution pattern on the aromatic ring, such as modifying the hydroxyl or methyl groups, or introducing halogens, could modulate binding affinity and electronic properties.

The Macrolactone Ring: Modifications to the size of the macrocycle, the stereochemistry of its substituents, and the nature of the functional groups (e.g., epoxides, double bonds, hydroxyl groups) are common strategies to explore the conformational space and interactions with biological targets.

The Side Chain: The aliphatic portion of the macrocycle offers numerous sites for the introduction of new functional groups to probe for additional binding interactions or to alter physical properties like solubility.

Structure-guided design, leveraging computational modeling and the crystal structures of target proteins, can further refine the design of analogs with improved properties. For example, rational engineering of O-methyltransferases has been used to create new benzenediol lactone scaffolds with altered methylation patterns.

The synthesis of modified this compound derivatives would likely employ semi-synthetic approaches starting from the natural product, if available in sufficient quantities, or by adapting existing total synthesis routes. For example, the hydroxyl groups on the resorcinol ring and within the macrocycle are amenable to esterification and etherification. The double bonds can be subjected to hydrogenation, epoxidation, or dihydroxylation to produce a range of analogs.

In a study on Monocillin I, biotransformation using the fungus Beauveria bassiana yielded two new derivatives through hydration of a double bond and hydrolysis of an epoxide. This suggests that both chemical and biological methods can be employed to generate novel Monocillin derivatives. The conversion was later found to be an acid-catalyzed process, indicating that simple chemical modifications can mimic enzymatic transformations.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. While direct and extensive SAR studies on this compound are limited, research on closely related resorcylic acid lactones provides valuable insights that can be extrapolated.

A study evaluating a series of Monocillin I analogs and other related compounds for Hsp90 inhibitory activity revealed several key SAR points:

The chlorine atom at C-5 in Radicicol (B1680498) was found not to be essential for Hsp90 inhibitory activity, as Monocillin I (which lacks this chlorine) was equally active.

Methylation of the phenolic hydroxyl groups generally leads to a decrease or loss of activity.

The epoxide and conjugated diene system in Radicicol are important for its potent activity, and modifications in this region, such as reduction of the double bonds, can significantly impact cytotoxicity.

Another study on 22 different β-resorcylic acid lactones, including Monocillin II, against human breast cancer cells found that Monocillin II, a trans-enone RAL without an epoxy and conjugated dienone, exhibited higher activity than its analog Radicicol.

The table below summarizes some of the key SAR findings for Monocillin I and related resorcylic acid lactones, which can serve as a predictive guide for this compound.

Compound/AnalogKey Structural FeatureObserved Activity/SAR InsightCitation
Monocillin ILacks the C-5 chlorine atom present in Radicicol.As active as Radicicol in Hsp90 inhibition assays, suggesting the chlorine is not essential for this activity.
Monomethyl Monocillin IOne phenolic hydroxyl group is methylated.Showed considerably lower activity compared to Monocillin I.
TetrahydroradicicolEpoxide and one double bond reduced.Reduced cytotoxicity compared to Radicicol.
Monocillin IItrans-enone without an epoxy group.Higher activity in inhibiting tumor cell growth than Radicicol.
Pochonin DChlorinated analog.More active than its non-chlorinated counterpart in Hsp90 affinity.
Penicimenolides B-DAcetyloxy or 2-hydroxypropionyloxy group at C-7.Substitution at C-7 significantly increased cytotoxic activity.

These findings suggest that for this compound, the stereochemistry and functionalization of the macrolactone ring are likely to be critical drivers of its biological activity. Any synthetic or derivatization efforts would need to carefully consider these structural features to modulate its biological profile.

Correlation of Structural Features with Biological Activities

The biological activity of this compound and related RALs is intrinsically linked to specific structural motifs. Key features include the macrocyclic lactone ring system, the presence and configuration of sp2-hybridized carbons, and the stereochemistry of oxygen-containing functional groups. nih.gov

Macrocyclic Lactone Ring System: The 14-membered macrocyclic lactone ring is a defining feature of monocillins and is fundamental to their biological function. nih.govpnas.org This macrocycle orients the key functional groups in a specific three-dimensional arrangement, enabling them to fit into the ATP-binding pocket of target proteins like Hsp90. nih.gov The carbon skeleton of the macrocycle itself contributes to the compound's activity. nih.gov The synthesis of these complex macrocycles is a significant challenge, often employing strategies like ring-closing metathesis or macrolactonization. nih.govrsc.org

sp2-Hybridized Carbons: The presence and arrangement of sp2-hybridized carbons, which form double bonds (alkenes) and aromatic rings, are critical for activity. byjus.comfiveable.me

Aromatic Ring: The β-resorcylate core is an essential pharmacophoric element. The hydroxyl groups on this aromatic ring are crucial for binding to target proteins. nih.gov

Conjugated Dienes: In analogues like Monocillin I, a conjugated diene system exists within the macrocycle. Studies involving the reduction of these sp2-hybridized carbons to sp3-hybridized carbons have shown that while Hsp90 inhibitory activity might be retained, cytotoxicity is often lost. nih.gov This suggests that the conjugated system may be important for cellular uptake, stability, or non-target-related cytotoxic effects. nih.gov

Enone System: Monocillin II possesses a trans-enone moiety which contributes to its potent cytotoxicity against human breast cancer cells, even more so than its analogue radicicol. nih.govrsc.org

C-2' Carbon: The presence of an sp2-hybridized carbon at the C-2' position of the macrocyclic ring has been suggested as important for inducing the heat shock response. nih.gov

β-Oriented Oxygen: The stereochemistry of oxygen atoms within the macrocyclic ring significantly influences biological activity. A β-orientation for certain oxygen-containing groups appears to be favorable for Hsp90 inhibition. nih.gov For instance, the presence of a β-oriented hydroxyl group at C-6' can lead to a moderate retention of activity. It is hypothesized that this group can form a hydrogen bond with key amino acid residues (such as Lys 44) in the Hsp90 binding pocket, mimicking the role of the oxirane ring found in radicicol. nih.gov The large coupling constants observed in the NMR spectra of related compounds have been used to confirm the β-orientation of anomeric protons in glycoside derivatives. frontiersin.org

Table 1: Structure-Activity Relationship (SAR) Findings from Monocillin Analogues

Structural FeatureModificationEffect on Biological ActivityReference Compound(s)Citation
Macrocyclic RingRing openingLoss of Hsp90 inhibitory activityRadicicol/Monocillin I derivatives nih.gov
Conjugated Diene (sp2 carbons)Reduction to saturated carbonsHsp90 inhibition retained, but cytotoxicity lostTetrahydromonocillin I nih.gov
Oxirane RingOpening of the ringLoss of Hsp90 inhibitory activityRadicicol derivatives nih.gov
C-6' OxygenPresence of a β-oriented -OH groupModerate retention of Hsp90 inhibitory activityβ-zearalenol nih.gov
Resorcinol -OH groupsMethylation of one -OH groupHsp90 inhibitory activity retainedMonomethyl radicicol nih.gov
Resorcinol -OH groupsMethylation of both -OH groupsLoss of Hsp90 inhibitory activityDimethyl radicicol nih.gov

Elucidation of Pharmacophoric Requirements

A pharmacophore is an abstract description of the molecular features necessary for molecular recognition of a ligand by a biological macromolecule. researchgate.netdrugdesign.org Based on the extensive SAR studies of the resorcylic acid lactone class, a clear pharmacophore model for Hsp90 inhibition emerges, which is presumed to be applicable to this compound.

The key pharmacophoric requirements for this class of compounds include:

A Hydrogen-Bond Donor/Acceptor System: The two hydroxyl groups on the resorcylic acid ring are critical. They act as both hydrogen bond donors and acceptors, forming key interactions with the amino acid residues in the Hsp90 ATP-binding site. nih.gov

A Hydrophobic Macrocyclic Scaffold: The 14-membered lactone ring provides the necessary conformational rigidity and hydrophobic surface to correctly position the other pharmacophoric features for optimal binding. nih.gov

A Carbonyl Group as a Hydrogen-Bond Acceptor: The lactone carbonyl group is another essential feature, acting as a hydrogen bond acceptor.

Specific Stereochemistry: The precise three-dimensional arrangement of atoms, including the β-orientation of specific oxygen functionalities and the geometry of double bonds (e.g., trans-enone), is crucial for high-affinity binding. nih.govnih.gov

These features collectively allow this compound and its analogues to mimic the binding mode of ATP, thereby competitively inhibiting the function of proteins like Hsp90. researchgate.net The discovery of new inhibitors often relies on using these pharmacophore models to search databases for novel chemical scaffolds that fit the required spatial and electronic parameters. nih.gov

Biological Activities and Molecular Mechanisms of Monocillin Iii

Antimicrobial Activity Profiles of Monocillin III

This compound exhibits a range of antimicrobial properties, which are detailed in the following sections.

This compound has demonstrated antibacterial properties. ontosight.aimobt3ath.com While the precise mechanisms are still under investigation, it is understood that like other related compounds, this compound likely interferes with essential cellular processes in bacteria. ontosight.aiontosight.ai The general mechanisms by which antibacterial agents work include the inhibition of cell wall biosynthesis, disruption of protein synthesis, interference with membrane function, inhibition of nucleic acid synthesis, and blocking of metabolic pathways. openstax.org For instance, some antibacterial compounds disrupt the bacterial cell membrane, leading to the leakage of intracellular components and subsequent cell death. nih.gov The lipophilic nature of certain antimicrobial compounds allows them to partition into and disrupt the lipid bilayer of bacterial membranes. nih.gov

Research on analogs of this compound, such as Monocillin VI and Monocillin II, has shown modest antibacterial activities. For example, these compounds exhibited a minimal inhibitory concentration (MIC) against the plant pathogen Xanthomonas campestris. nih.gov

This compound possesses antifungal activity. nih.gov The mechanisms behind its antifungal effects are thought to involve interference with fundamental cellular processes. ontosight.ai Common antifungal mechanisms include the disruption of the cell wall, interference with the integrity of the cell membrane, and the inhibition of essential enzymatic activities. ontosight.aipeerj.com

Many antifungal agents target the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Inhibition of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, cell death. nih.goveurekalert.org Another key mechanism is the generation of reactive oxygen species (ROS), which can damage cellular components, including the cell wall and membrane. peerj.comscielo.br Some antifungal compounds also work by disrupting chitin (B13524) synthesis, a crucial component of the fungal cell wall. eurekalert.org

Studies on related compounds have provided insights into these mechanisms. For example, the antifungal activity of certain monoterpenes against Botrytis cinerea has been attributed to their ability to disrupt the cell membrane, leading to increased permeability and the release of cellular contents. scielo.br

This compound and its glycosylated analogs have demonstrated nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita. frontiersin.orgnih.govresearchgate.net This nematode is a significant plant pathogen that can cause stunting, leaf yellowing, and even plant death by parasitizing the root system. frontiersin.orgnih.gov

Bioassay-guided fractionation of extracts from the fungus Pochonia chlamydosporia led to the identification of several resorcylic acid lactones (RALs), including glycosylated forms of monocillins, which exhibited notable nematicidal effects. frontiersin.orgnih.gov For instance, Monocillin II glycoside and Monocillin VI glycoside showed significant activity against M. incognita. frontiersin.orgnih.gov The LC50 values, which represent the concentration required to kill 50% of the test population, have been determined for some of these compounds. frontiersin.orgnih.govresearchgate.net

**Table 1: Nematicidal Activity of Monocillin Analogs against *Meloidogyne incognita***

Compound LC50 (µg/mL)
Monocillin II glycoside 64
Monocillin VI glycoside 94
Colletogloeolactone A 152

Data sourced from studies on resorcylic acid lactones from Pochonia chlamydosporia. frontiersin.orgnih.gov

The search for natural products with nematicidal properties is driven by the need for alternatives to chemical control methods for managing pests like M. incognita. frontiersin.orgnih.gov

Molecular Target Elucidation

Understanding the specific molecular targets of this compound is crucial for elucidating its mechanism of action and for the potential development of therapeutic agents.

This compound and its analogs, such as Monocillin I, have been identified as inhibitors of Heat Shock Protein 90 (Hsp90). nih.govijper.org Hsp90 is a molecular chaperone that is essential for the conformational maturation and stability of a wide range of "client" proteins, many of which are involved in cancer development and progression. ijper.orgnih.gov Inhibition of Hsp90 leads to the degradation of these client proteins through the ubiquitin-proteasome pathway, making it an attractive target for cancer therapy. nih.gov

Natural product inhibitors of Hsp90, including radicicol (B1680498) and its analogs, bind to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting ATP binding and disrupting the chaperone cycle. nih.govspandidos-publications.com This has served as a basis for the development of more potent and clinically relevant Hsp90 inhibitors. nih.govmdpi.com Structure-activity relationship (SAR) studies on monocillins and their analogs have been conducted to understand the structural features necessary for Hsp90 inhibition. nih.gov

Beyond Hsp90, research suggests that monocillins may interact with other cellular targets. While direct evidence for this compound is still emerging, the broader class of resorcylic acid lactones has been shown to interact with various proteins. For instance, some natural products can influence signaling pathways regulated by Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB). plos.orgscispace.com

PKC isoforms are involved in regulating NF-κB activation, a key transcription factor that controls the expression of genes involved in inflammation, immunity, and cell survival. plos.orgnih.govnih.gov The activation of NF-κB can be triggered by various stimuli and involves a complex signaling cascade. researchgate.net The potential for compounds like this compound to modulate these pathways is an area of active investigation.

Downstream Cellular Effects and Signaling Pathways

This compound, a member of the resorcylic acid lactone (RAL) family of natural products, has been the subject of research to elucidate its biological activities and the molecular pathways it modulates. While detailed investigations into its downstream signaling cascades are not as extensive as for some other RALs, existing studies provide insights into its cellular effects, primarily revolving around its antiproliferative and potential antiviral activities.

Research has shown that this compound exhibits inhibitory effects on Heat Shock Protein 90 (Hsp90). researchgate.net Hsp90 is a molecular chaperone crucial for the stability and function of a wide array of client proteins, many of which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. The inhibition of Hsp90 by compounds like this compound can lead to the proteasomal degradation of these client proteins, thereby disrupting multiple signaling cascades simultaneously.

In the context of cancer cells, the antiproliferative activity of this compound has been observed. Specifically, this compound, alongside its related compound 5'-hydroxythis compound and Monocillin I, demonstrated significant antiproliferative activity against NCI-H460 (non-small cell lung cancer), MCF-7 (breast cancer), and SF-268 (glioblastoma) cell lines. researchgate.net This activity is directly linked to its ability to inhibit Hsp90. researchgate.net The downstream consequences of Hsp90 inhibition in cancer cells typically include the destabilization of oncogenic client proteins such as Raf-1 and Akt, leading to the suppression of pro-survival pathways like the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways. While the specific impact of this compound on these pathways has not been detailed as extensively as for other monocillins, its demonstrated Hsp90 inhibition strongly suggests a similar mechanism of action.

Furthermore, this compound has been noted for its antiviral properties, showing inhibitory activity against the Herpes Simplex Virus-1 (HSV-1) in the nanomolar range. semanticscholar.org The study highlighted that the chlorine substituent, present in some other monocillins, is not essential for this antiviral effect, as this compound lacks it. semanticscholar.org The precise downstream cellular pathways affected by this compound to exert its anti-HSV-1 activity require further elucidation.

The antifungal activity of this compound has also been reported, although the specific downstream signaling pathways involved in this action are not well-defined. nih.govstrategian.comcdnsciencepub.com Generally, antifungal mechanisms of natural products can involve disruption of the cell membrane, inhibition of cell wall synthesis, or interference with essential cellular processes. lumenlearning.comfrontiersin.orgnih.gov

Table 1: Reported Biological Activities and Cellular Effects of this compound

Biological ActivityAffected Cell Lines/OrganismsObserved Effects & Potential Downstream ConsequencesCitations
Antiproliferative NCI-H460, MCF-7, SF-268Inhibition of cell proliferation. Likely mediated through Hsp90 inhibition, leading to the degradation of client proteins involved in cell survival and proliferation signaling pathways. researchgate.net
Hsp90 Inhibition GeneralActs as an inhibitor of Heat Shock Protein 90. This can lead to the destabilization and degradation of numerous Hsp90 client proteins. researchgate.net
Antiviral Herpes Simplex Virus-1 (HSV-1)Inhibitory activity in the nanomolar range. Suggests interference with cellular processes required for viral replication. semanticscholar.org
Antifungal Various fungiReported to have antifungal properties. The specific mechanism and downstream pathways are not fully elucidated. nih.govstrategian.comcdnsciencepub.com

Fermentation and Bioprocess Optimization for Production of Monocillin Iii

Optimization of Fermentation Conditions for Microbial Producers

Monocillin III, along with its structural analogs Monocillin I and II, has been notably isolated from the fungus Colletotrichum graminicola, a known plant pathogen. nih.gov Other fungi, such as Paraphaeosphaeria quadriseptata, have also been reported to produce monocillins, highlighting the potential for screening various microbial sources for optimal producers. researchgate.net The optimization of fermentation conditions is paramount to maximizing the yield of this secondary metabolite.

The composition of the fermentation medium profoundly impacts fungal growth and secondary metabolite production. For fungi, the carbon-to-nitrogen ratio, as well as the specific sources of these macronutrients, are critical parameters.

Carbon Sources: Various carbon sources can be utilized by Colletotrichum species. Studies on C. graminicola have evaluated a range of carbon sources, including glucose, sucrose, and complex carbohydrates like those found in oatmeal and rice. nih.govresearchgate.netresearchgate.net For the production of resorcylic acid lactones (RALs) by other fungi, oatmeal and rice-based media have proven effective. asm.org For instance, the production of the related RAL, radicicol (B1680498), is often carried out using fermentation on solid substrates like rice. frontiersin.orgresearchgate.net The choice of carbon source can influence not only the yield but also the profile of secondary metabolites produced. nih.gov

Nitrogen Sources: Both inorganic and organic nitrogen sources can modulate secondary metabolism. In Colletotrichum species, nitrogen sources such as yeast extract, peptone, and various amino acids have been shown to support growth and metabolite production. researchgate.netbac-lac.gc.ca Nitrogen limitation, in particular, is a well-known trigger for the onset of secondary metabolism in many filamentous fungi. frontiersin.org The specific type and concentration of nitrogen can be a key factor in directing metabolic flux towards the biosynthesis of polyketides like this compound.

Minerals and Trace Elements: Micronutrients play a vital role as cofactors for enzymes involved in both primary and secondary metabolic pathways. While specific requirements for this compound production are not detailed, general fungal nutrition points to the importance of phosphate, sulfate, potassium, and magnesium. Trace elements such as zinc, iron, and manganese are also essential for optimal fungal growth and metabolism. asm.org

Below is an interactive table summarizing typical media components used for the cultivation of Colletotrichum and other RAL-producing fungi.

Media ComponentTypical Concentration/SourceRationale for Use in this compound ProductionSupporting Research
Carbon Source Glucose, Sucrose, Oatmeal, RicePrimary energy and carbon source for fungal growth and polyketide biosynthesis. Complex sources like oatmeal may provide additional inducers. nih.gov, asm.org, researchgate.net
Nitrogen Source Yeast Extract, Peptone, (NH4)2SO4, NaNO3Provides nitrogen for amino acids and nucleic acids. The C:N ratio is critical for triggering secondary metabolism. researchgate.net, bac-lac.gc.ca, frontiersin.org
Phosphate Source KH2PO4, K2HPO4Essential for ATP, nucleic acids, and phospholipids. Acts as a buffering agent. nih.gov
Trace Minerals MgSO4, FeSO4, ZnSO4Co-factors for various enzymes in primary and secondary metabolic pathways. asm.org

This table is a composite based on fermentation media for related fungi and may require specific optimization for this compound production.

The physical environment of the fermentation process must be tightly controlled to ensure optimal production of this compound.

Temperature: Most filamentous fungi, including Colletotrichum species, are mesophilic, with optimal growth temperatures typically ranging from 25°C to 30°C. nih.gov Temperature can influence enzyme activity and membrane fluidity, thereby affecting nutrient uptake and metabolite secretion.

pH: The pH of the culture medium is a critical variable that affects nutrient solubility, enzyme activity, and cell membrane transport. For many fungi, an initial pH between 5.0 and 7.0 is optimal for growth. scirp.org During fermentation, the pH can shift due to the consumption of substrates and the production of organic acids or ammonia. Therefore, pH control through buffering or the automated addition of acid/base is often necessary in bioreactor setups.

Agitation and Aeration: In submerged fermentation, agitation is required to ensure homogenous mixing of nutrients and to break up large mycelial clumps, facilitating mass transfer. However, filamentous fungi can be sensitive to shear stress, which can damage mycelia and reduce productivity. Aeration is crucial for supplying the oxygen required for aerobic respiration and for many enzymatic steps in secondary metabolite biosynthesis. The optimal balance between sufficient oxygen supply (controlled by aeration rate and agitation speed) and minimal shear stress is a key challenge in fungal fermentations. For shear-sensitive fungi, airlift bioreactors can be an alternative to traditional stirred-tank reactors.

The following table summarizes the key environmental parameters for the fermentation of related fungi.

ParameterTypical Range/ValueImpact on this compound ProductionSupporting Research
Temperature 25-30 °CAffects fungal growth rate and enzyme kinetics for biosynthesis. nih.gov
pH 5.0 - 7.0Influences nutrient uptake, enzyme activity, and product stability. scirp.org
Agitation Variable (dependent on bioreactor)Ensures mixing but can cause shear stress, impacting mycelial morphology and productivity.-
Aeration Dependent on cell density and uptake rateProvides necessary oxygen for aerobic metabolism and specific biosynthetic reactions.-

This data is generalized from related fungal fermentations and would need to be empirically determined for optimal this compound production.

Advanced Fermentation Engineering Techniques

To enhance the productivity and efficiency of this compound fermentation beyond simple batch cultures, advanced engineering strategies can be employed.

Fed-batch culture is a widely used strategy to overcome substrate inhibition and catabolite repression, which are common issues in batch fermentations. By feeding a concentrated nutrient solution (often the carbon source) to the culture over time, it is possible to maintain low nutrient concentrations, which can favor secondary metabolite production while achieving high cell densities. This strategy has been successfully applied to the production of other polyketides in filamentous fungi.

Continuous culture (chemostat) involves the continuous addition of fresh medium and removal of culture broth, maintaining the system in a steady state. While this can lead to high long-term productivity, it can be challenging to maintain sterility and genetic stability of the producing strain over extended periods. For secondary metabolite production, two-stage continuous processes are sometimes used, where the first stage is optimized for growth and the second for production.

Translating a successful lab-scale fermentation to an industrial scale presents significant challenges. Maintaining geometric similarity and key dimensionless numbers (e.g., Reynolds number for mixing, kLa for mass transfer) is crucial but often difficult. For filamentous fungi like Colletotrichum, the main challenges during scale-up are:

Maintaining adequate oxygen transfer: As the volume increases, the surface-area-to-volume ratio decreases, making aeration more difficult. The rheology of the broth, which becomes highly viscous with dense mycelial growth, further impedes oxygen transfer.

Heat removal: Fermentation is an exothermic process, and efficient heat removal is necessary to maintain the optimal temperature.

Shear stress: The impeller tip speed increases with the scale for a constant power input per unit volume, potentially leading to increased shear stress and mycelial damage.

Bioreactor Design: The choice of bioreactor is critical. While stirred-tank bioreactors (STRs) are the most common, their high shear environment can be detrimental to some filamentous fungi. Alternative designs include:

Airlift bioreactors: These use the injection of air to both aerate and mix the culture, resulting in a lower shear environment.

Solid-State Fermentation (SSF) Bioreactors: Given that many related compounds are produced effectively on solid substrates like rice or wheat bran, SSF presents a viable alternative. nih.gov SSF systems can mimic the natural growth habitat of the fungus and can lead to different metabolite profiles compared to submerged fermentation. Bioreactors for SSF include tray fermenters, packed-bed bioreactors, and rotating drum fermenters.

Enhanced Production through Metabolic Engineering

Metabolic engineering offers a powerful approach to rationally improve this compound production by modifying the genetic makeup of the producing organism. portlandpress.com Key strategies include:

Overexpression of Biosynthetic Genes: The genes responsible for this compound production are likely located in a biosynthetic gene cluster (BGC). Identifying this cluster and overexpressing the key enzymes, such as the polyketide synthases (PKSs), can directly increase the metabolic flux towards the final product.

Overexpression of Regulatory Genes: The expression of BGCs is often controlled by specific transcription factors. Overexpressing a positive regulator or deleting a repressor can "turn on" or enhance the expression of the entire pathway.

Increasing Precursor Supply: The biosynthesis of polyketides like this compound requires a steady supply of precursor molecules, primarily acetyl-CoA and malonyl-CoA. Engineering the primary metabolism to channel more carbon towards these precursors can significantly boost production.

Blocking Competing Pathways: Metabolic pathways for other secondary metabolites may compete for the same precursors. Deleting key genes in these competing pathways can redirect the metabolic flux towards the desired compound.

Heterologous Expression: If the native producer, C. graminicola, proves difficult to cultivate or genetically manipulate, the this compound BGC can be transferred to a more tractable host organism, such as Aspergillus nidulans or the yeast Saccharomyces cerevisiae. researchgate.net This approach allows for production in a well-characterized industrial host, although optimization of the heterologous pathway is often required.

The successful application of these fermentation and engineering strategies will be crucial in developing a robust and economically viable process for the production of this compound.

Advanced Spectroscopic and Analytical Characterization of Monocillin Iii

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like Monocillin III in solution. Through a suite of 1D and 2D NMR experiments, a comprehensive picture of the molecule's framework can be assembled. github.iocreative-biostructure.com

High-resolution 1D NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide foundational information about the chemical environment of each atom within this compound. The ¹H NMR spectrum reveals the number of distinct proton types and their immediate electronic surroundings through chemical shifts (δ), while the multiplicity (splitting patterns) and coupling constants (J-values) indicate the number of neighboring protons. nih.govacs.org Similarly, the ¹³C NMR spectrum provides the number of unique carbon atoms and their hybridization states.

Table 1: Representative ¹H and ¹³C NMR Data for Related Monocillin Compounds Note: This table is illustrative and based on data for related compounds, not this compound itself.

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH 6.0 - 7.5 100 - 160
Olefinic CH 5.0 - 7.5 110 - 150
CH-O 3.5 - 5.5 50 - 85
CH₂ 1.5 - 3.0 20 - 50
CH₃ 0.8 - 1.6 10 - 25
C=O (Ester/Ketone) - 165 - 210

This interactive table is based on general ranges observed for similar resorcylic acid lactones. Specific values for this compound would require direct experimental data.

To assemble the molecular structure, 2D NMR experiments are indispensable as they reveal correlations between different nuclei. creative-biostructure.commobt3ath.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduepfl.ch By revealing ¹H-¹H spin systems, it allows for the tracing of proton connectivity throughout a carbon chain. creative-biostructure.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduepfl.ch It is crucial for assigning carbon signals based on their attached protons. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to four bonds. creative-biostructure.comsdsu.edu It is vital for connecting different spin systems and for identifying the positions of quaternary carbons (carbons with no attached protons). creative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity (<5 Å), irrespective of their bonding connectivity. creative-biostructure.comwordpress.com NOESY is critical for determining the relative stereochemistry and conformation of the molecule. wordpress.comuzh.ch

Through the combined interpretation of these 2D NMR spectra, the complete planar structure and aspects of the 3D structure of this compound can be determined. mobt3ath.com

Stereochemistry deals with the three-dimensional arrangement of atoms in a molecule. uou.ac.in While NMR experiments like NOESY can help establish the relative stereochemistry of chiral centers, determining the absolute configuration often requires additional methods. wordpress.com The absolute configuration (e.g., R or S) describes the definitive spatial arrangement at a chiral center. libretexts.org For complex molecules like this compound, this can be achieved through:

Total Synthesis: The unambiguous synthesis of a specific stereoisomer and comparison of its spectroscopic data with that of the natural product can confirm the absolute configuration. researchgate.net

Advanced NMR Techniques: Methods such as the modified Mosher's method, which involves creating diastereomeric esters, can be used to determine the absolute configuration of hydroxyl groups by analyzing the resulting changes in the ¹H NMR spectrum. researchgate.net

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of a compound. alevelchemistry.co.uk

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. alevelchemistry.co.ukresearchgate.net This precision allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other potential formulas that might have the same nominal mass. bioanalysis-zone.com For example, a search result for a related compound showed an observed [M+H]⁺ peak at m/z 349.1301, which corresponded to a molecular formula of C₁₈H₂₀O₇. researchgate.net This level of accuracy is crucial for confirming the identity of a compound. researchgate.net

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to elucidate the structure of a molecule. wikipedia.orglabmanager.com In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are then analyzed. nationalmaglab.orgunt.edu This process, often involving collision-induced dissociation (CID), generates a characteristic fragmentation pattern that acts as a structural fingerprint. unt.edunih.gov Analyzing these fragments helps to piece together the different components of the molecule, confirming the structural features determined by NMR. nationalmaglab.orgnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
Monocillin I
Monocillin II
This compound
Monocillin IV
Monocillin VI
Monocillin VII
Pochonin D
Radicicol (B1680498)
Zearalenone
β-zearalanol
β-zearalenol
6-chloro, 7',8'-dehydrozearalenol
Colletogloeolactone A
Monocillin II glycoside
Monocillin VI glycoside
Palmarumycins
Pochonin L
4'-methoxymonocillin IV
Cerebroside C
Cerebroside D
Monorden
Limonin
Nomilin
Obacunone
Deacetylnomilin
Limonin 17-beta-D-glucopyranoside
Nomilin 17-beta-D-glucopyranoside
Nomilinic acid 17-beta-D-glucopyranoside
Deacetyl nomilinic acid 17-beta-D-glucopyranoside
Obacunone 17-beta-D-glucopyranoside
Obacunoic acid 17-beta-D-glucopyranoside
Pochonin I
Monocillin VII

Chromatographic-Spectroscopic Coupling Techniques

The detailed characterization and isolation of this compound from complex biological matrices, such as fungal extracts, rely heavily on the synergy between chromatography for separation and spectroscopy for detection and identification. These coupled techniques are indispensable for confirming the compound's identity, assessing its purity, and obtaining enriched samples for further analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography coupled to mass spectrometry (LC-MS) is a cornerstone analytical technique for the analysis of secondary metabolites like this compound within intricate mixtures. dokumen.pub This method provides high sensitivity and selectivity, making it ideal for detecting and identifying compounds even at low concentrations in fungal extracts. acs.org

Untargeted metabolomics approaches utilizing LC-MS have been successfully employed to analyze the chemical profiles of fungal strains. mdpi.com In such studies, extracts from fungal cultures are subjected to analysis by an ultra-high-performance liquid chromatography (UHPLC) system connected to a high-resolution mass spectrometer (HRMS), such as a Q-Exactive Orbitrap. mdpi.com This setup allows for the precise determination of mass-to-charge ratios (m/z) of the eluted compounds. mobt3ath.com The identity of this compound can be putatively confirmed when a feature in the chromatogram exhibits a chemical formula of C₁₈H₂₀O₆, which corresponds to the molecular formula of this compound. mdpi.com Analysis is often conducted in both positive and negative ionization modes to ensure comprehensive metabolite detection. mdpi.com

Further structural confirmation is achieved through tandem mass spectrometry (LC-MS/MS). mdpi.comresearchgate.net This technique involves selecting the ion corresponding to this compound and subjecting it to fragmentation, creating a unique spectral fingerprint that can be compared to known standards or databases for unequivocal identification. mdpi.com The resulting data from these analyses are often processed with specialized software and compared against large libraries of natural products to streamline the identification process, a workflow known as dereplication. mdpi.comresearchgate.net

ParameterDescription/ValueSource
InstrumentationUHPLC system coupled to a Q-Exactive Orbitrap mass spectrometer mdpi.com
Ionization SourceHeated Electrospray Ionization (HESI) mdpi.com
Ionization ModesPositive and Negative mdpi.com
Molecular FormulaC₁₈H₂₀O₆ mdpi.com
Identification MethodMatching of m/z value to the expected molecular formula and comparison of MS/MS fragmentation patterns. mdpi.com

Preparative Chromatography for Sample Enrichment

To obtain pure samples of this compound for structural elucidation and biological assays, preparative chromatography is employed for its isolation and enrichment from fungal fermentations. acs.org The process typically begins with a large-scale fermentation of a producing fungal strain, such as Paraphaeosphaeria quadriseptata, followed by extraction of the secondary metabolites using organic solvents like ethyl acetate (B1210297) or a methanol-chloroform mixture. acs.orgmdpi.comnih.gov

The resulting crude extract, containing a multitude of compounds, is then subjected to a series of chromatographic purification steps. Bioassay-guided separation may involve initial fractionation using techniques like silica (B1680970) gel column chromatography. researchgate.netresearchgate.net Following this, preparative High-Performance Liquid Chromatography (HPLC) is often used as a final polishing step to isolate this compound to a high degree of purity. acs.orgchiba-u.jp The specific retention time of the compound under defined HPLC conditions serves as a key parameter for its collection. chiba-u.jp For instance, in one study, this compound exhibited distinct retention times on two different HPLC systems, aiding its targeted isolation. chiba-u.jp This multi-step purification strategy is crucial for obtaining the quantities of pure this compound necessary for comprehensive spectroscopic analysis and other research applications. researchgate.netarizona.eduresearchgate.net

TechniquePurposeSource
Silica Gel Column ChromatographyInitial fractionation of crude fungal extract. researchgate.netresearchgate.net
Preparative Thin-Layer Chromatography (TLC)Intermediate purification step. researchgate.netresearchgate.net
Preparative HPLCFinal purification to yield high-purity this compound. acs.orgchiba-u.jp
HPLC Retention Time (System 1)6.86 min chiba-u.jp
HPLC Retention Time (System 2)7.51 min chiba-u.jp

Comparative Studies of Monocillin Iii Within the Monocillin Family

Structural Homologies and Differences Among Monocillins (I, II, IV, V, VI, VII)

The monocillin family of compounds is characterized by a resorcylic acid lactone core, which consists of a dihydroxybenzoic acid moiety fused to a macrocyclic lactone ring. The structural diversity within this family arises from variations in the saturation and oxygenation of the macrocyclic ring.

Monocillin I possesses a 14-membered macrocyclic lactone ring with two conjugated double bonds and an epoxide group. Monocillin II is structurally similar to Monocillin I, featuring the same core structure but with the addition of a glycoside moiety.

Monocillin III shares the fundamental resorcylic acid lactone scaffold but differs from Monocillins I and II in the side chain attached to the aromatic ring. Specifically, it contains a saturated alkyl chain with hydroxyl and ketone functionalities.

Monocillin IV is another analog that maintains the core structure but has a different substitution pattern on the macrocycle compared to Monocillin I. It features a hydroxyl group at a different position along the lactone ring.

Monocillin V and Monocillin VI continue this trend of structural variation on the macrocyclic ring. Monocillin V has a distinct arrangement of double bonds and hydroxyl groups within the lactone ring. Monocillin VI is a macrolide that also displays variations in the functional groups of the lactone ring system.

Monocillin VII is also a resorcylic acid lactone with a 14-membered macrolactone. frontiersin.org Its structure has been a subject of revision, with total synthesis confirming its absolute configuration. frontiersin.org

The key structural homologies lie in the conserved resorcylic acid lactone backbone, a product of polyketide biosynthesis. The differences are primarily found in the degree of unsaturation, the presence and position of hydroxyl groups, and the existence of other modifications like epoxidation or glycosylation on the macrocyclic ring. These subtle structural modifications can significantly impact the molecule's three-dimensional shape and, consequently, its biological activity.

Table 1: Structural Comparison of Monocillin Analogs

Compound Core Structure Key Structural Features Molecular Formula
Monocillin I Resorcylic acid lactone 14-membered macrocycle, conjugated double bonds, epoxide C₁₈H₁₈O₆
Monocillin II Resorcylic acid lactone Glycoside moiety attached to the core C₂₃H₂₈O₉
This compound Resorcylic acid lactone Saturated alkyl chain with hydroxyl and ketone groups C₁₈H₂₀O₆
Monocillin IV Resorcylic acid lactone Varied hydroxylation pattern on the macrocycle C₁₈H₂₀O₆
Monocillin V Resorcylic acid lactone Unique arrangement of double bonds and hydroxyls C₁₈H₂₂O₆
Monocillin VI Macrolide Varied functional groups on the lactone ring C₁₈H₂₂O₆
Monocillin VII Resorcylic acid lactone 14-membered macrolactone C₁₈H₂₂O₆

Comparative Biological Activities and Target Specificities across Monocillin Analogs

The structural variations among the monocillin analogs translate into a spectrum of biological activities, including antifungal and cytotoxic properties.

Monocillin I, II, and III have demonstrated in vitro activity against the fungal pathogens Aspergillus flavus and Fusarium verticillioides. nih.gov Furthermore, Monocillin I has shown activity against the maize stalk and ear rot pathogen Stenocarpella maydis. nih.gov The mechanism of action for some monocillins is thought to involve the inhibition of heat shock protein 90 (Hsp90), a molecular chaperone crucial for the proper folding and function of many cellular proteins, including those involved in fungal growth and virulence. nih.gov

Monocillin IV has been reported to possess antifungal activity, specifically inhibiting the mycelial extension of Aspergillus flavus. nih.gov In a comparative study, it was found to be less potent than the related compound monorden against this fungus. nih.gov

Monocillin VII has been noted for its antifungal and cytotoxic properties. frontiersin.org The cytotoxic activity of resorcylic acid lactones is often attributed to their ability to interfere with cellular processes such as signal transduction and cell cycle progression.

While specific target specificities for each monocillin analog are not extensively documented, their structural similarity to other resorcylic acid lactones like radicicol (B1680498) (monorden) suggests that they may share common molecular targets, such as Hsp90 and other ATP-dependent enzymes. The differences in their side chains and functional groups likely modulate their binding affinity and selectivity for these targets, leading to the observed variations in their biological activity profiles.

Table 2: Overview of Biological Activities of Monocillin Analogs

Compound Antifungal Activity Cytotoxic Activity Other Notable Activities/Targets
Monocillin I Active against Aspergillus flavus, Fusarium verticillioides, Stenocarpella maydis nih.gov Not extensively reported Potential Hsp90 inhibitor nih.gov
Monocillin II Active against Aspergillus flavus, Fusarium verticillioides nih.gov Not extensively reported -
This compound Active against Aspergillus flavus, Fusarium verticillioides nih.gov Not extensively reported -
Monocillin IV Inhibits mycelial extension of Aspergillus flavus nih.gov Not extensively reported -
Monocillin V Data not widely available Data not widely available -
Monocillin VI Data not widely available Data not widely available -
Monocillin VII Reported antifungal activity frontiersin.org Reported cytotoxic activity frontiersin.org -

Phylogenetic and Genomic Analysis of Monocillin-Producing Organisms

Monocillins are produced by a range of filamentous fungi, primarily from the genera Paecilomyces and Aspergillus. Phylogenetic studies of these genera are crucial for understanding the distribution and evolutionary history of the biosynthetic pathways responsible for monocillin production.

Fungi belonging to the genus Paecilomyces are known to be cosmopolitan and can be isolated from various environments, including soil and decaying organic matter. nih.gov Phylogenetic analyses based on multi-gene sequencing have helped to clarify the relationships between different Paecilomyces species. secondarymetabolites.orgnih.gov These studies are important as the production of specific secondary metabolites can sometimes be linked to particular phylogenetic clades.

Similarly, the genus Aspergillus is a large and diverse group of fungi with significant medical and industrial importance. Phylogenetic analysis of Aspergillus species has revealed a complex evolutionary history with distinct sections and clades. nih.gov The production of secondary metabolites is a key characteristic used in the chemotaxonomy of this genus. semanticscholar.org

Genomic analysis of monocillin-producing fungi can reveal the biosynthetic gene clusters (BGCs) responsible for their synthesis. These clusters typically contain the core polyketide synthase (PKS) gene, along with genes encoding tailoring enzymes such as oxidases, reductases, and transferases that modify the polyketide backbone to generate the final monocillin structure. By comparing the BGCs from different monocillin-producing strains, it is possible to infer the evolutionary relationships of these pathways and understand how the genetic machinery for producing different monocillin analogs has evolved.

Evolutionary Convergence in Biosynthetic Pathways of Related Metabolites

The biosynthesis of monocillins, as polyketides, originates from the iterative condensation of small carboxylic acid units, a process catalyzed by PKSs. The evolution of PKS genes and their associated BGCs is a major driver of chemical diversity in fungi.

The production of similar antifungal compounds by different, often distantly related, mycoparasitic fungi suggests the possibility of evolutionary convergence. nih.gov This phenomenon occurs when different species independently evolve similar traits as a result of having to adapt to similar environments or ecological niches. In the case of monocillins, which often exhibit antifungal properties, their production by various fungal species that compete with or parasitize other fungi could be an example of convergent evolution of chemical defense mechanisms.

The modular nature of PKS enzymes and the plasticity of BGCs allow for rapid evolution through processes such as gene duplication, horizontal gene transfer, and neofunctionalization. These evolutionary mechanisms can lead to the independent emergence of biosynthetic pathways for structurally similar and functionally equivalent compounds in different fungal lineages. A detailed comparative analysis of the monocillin BGCs from various producer organisms would be necessary to definitively establish the role of evolutionary convergence in the diversification of this family of natural products.

Preclinical Efficacy Studies and Translational Potential of Monocillin Iii

In Vitro Studies on Monocillin III Efficacy

Efficacy in Cell-Based Assays for Pathogen Control (e.g., inhibition of microbial growth)

This compound has demonstrated notable activity against various pathogens in laboratory settings. Extracts from Colletotrichum graminicola, containing Monocillins I-III as major components, were found to be active against the mycotoxin-producing seed-infecting fungal pathogens Aspergillus flavus and Fusarium verticillioides. nih.gov

Beyond its antifungal properties, this compound has shown potential as an antiviral agent. In studies evaluating a series of related compounds, this compound exhibited inhibitory activity against a virus in the nanomolar range. nih.gov This research suggested that the chlorine substituent, present in some related RALs but absent in this compound, is not essential for this antiviral effect. nih.gov

In a separate study assessing activity against the migratory-stage schistosomula of Schistosoma japonicum, a parasitic flatworm, this compound was evaluated alongside other resorcylic acid lactones. At a concentration of 5 μg/ml, it demonstrated varied efficacy over time. asm.org

Interactive Table: In Vitro Efficacy of this compound Against Pathogens

Target PathogenAssay TypeObserved EfficacySource
Aspergillus flavusAntifungal ActivityActive (as part of a mixture) nih.gov
Fusarium verticillioidesAntifungal ActivityActive (as part of a mixture) nih.gov
VirusAntiviral InhibitionActive in the nanomolar range nih.gov
Schistosoma japonicumSchistosomicidal Activity (5 µg/ml)79.7% death rate at 24h, 82.5% at 48h, 66.8% at 72h asm.org

Modulation of Molecular Targets in Cellular Systems (e.g., Hsp90 inhibition, antiproliferative activity in cancer cell lines)

The primary molecular target for this compound and related RALs is Heat shock protein 90 (Hsp90). nih.govaacrjournals.org Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation. biomolther.orgijper.org By binding to the ATP-binding site in the N-terminal domain of Hsp90, these inhibitors disrupt the chaperone's function, leading to the degradation of its client proteins and ultimately inhibiting cell growth. ijper.orgfrontiersin.org

While specific quantitative data on Hsp90 inhibition by this compound is not detailed in the reviewed literature, its structural relative, Monocillin I, has been shown to bind and inhibit plant Hsp90. nih.gov Studies on Monocillin I and radicicol (B1680498) have confirmed their ability to deplete Hsp90 client proteins relevant to breast cancer, such as the estrogen receptor (ER) and the type 1 insulin-like growth factor receptor (IGF-1R), and to exert antiproliferative activity against the MCF-7 breast cancer cell line. nih.govnih.gov Furthermore, Monocillin II has been shown to inhibit Hsp90, deplete client proteins like Raf-1, and suppress the growth of human breast cancer cells. nih.gov Given the shared resorcylic acid lactone scaffold, it is hypothesized that this compound acts via a similar mechanism. nih.gov

Research investigating the biosynthetic potential of the fungus Paraphaeosphaeria quadriseptata identified both this compound and a derivative, 5'-hydroxythis compound. researchgate.net Both compounds exhibited significant antiproliferative activity and were noted for their potential as Hsp90 inhibitors. researchgate.net

Interactive Table: Molecular Targets and Cellular Effects of this compound and Related Analogues

CompoundMolecular TargetCellular EffectCell LineSource
This compoundHsp90 (putative), UndisclosedAntiproliferative activityNCI-H460, MCF-7, SF-268 researchgate.net
5'-hydroxythis compoundHsp90 (putative), UndisclosedAntiproliferative activityNCI-H460, MCF-7, SF-268 researchgate.net
Monocillin IPlant Hsp90, Human Hsp90Depletion of ER and IGF-1R, Antiproliferative activityMCF-7 nih.govnih.gov
Monocillin IIHsp90Depletion of Raf-1 and A-Raf, G1 phase cell cycle arrestHuman breast cancer cells nih.gov
Radicicol (Monorden)Hsp90Depletion of multiple oncoproteinsVarious cancer cells ijper.orgnih.gov

In Vivo Studies in Relevant Animal Models

Efficacy in Animal Models of Microbial or Parasitic Infections

Specific in vivo studies detailing the efficacy of this compound in animal models of microbial or parasitic infections are not extensively documented in the available scientific literature. However, research on closely related compounds provides a basis for its potential. For instance, radicicol, a parent compound of the monocillin family, demonstrated highly lethal activity against the migratory stage of S. japonicum in vitro, which prompted further investigation into its potential in vivo. asm.org While radicicol itself was found to be devoid of in vivo activity in some early animal models, derivatives have been developed with improved efficacy. nih.gov The demonstrated in vitro activity of this compound against fungal and parasitic targets suggests that it, or optimized derivatives, could be candidates for future in vivo evaluation. nih.govasm.org

Pharmacokinetic and Pharmacodynamic Profiling in Animal Systems

There is a lack of published data specifically detailing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound in animal systems. The development of any compound for therapeutic use requires a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, which are determined through PK studies. soton.ac.uk Similarly, PD studies are crucial to link drug exposure to its biological effect. While general frameworks for conducting such studies in animal models exist, specific parameters for this compound have not been reported. soton.ac.uk Research on other Hsp90 inhibitors has highlighted the importance of these profiles, as factors like metabolic stability and solubility can significantly impact in vivo efficacy. mdpi.com

Potential for Development as Bioactive Agents (e.g., agrochemicals, research probes)

The demonstrated biological activities of this compound suggest potential for its development into valuable bioactive agents. Its antifungal properties against plant pathogens like Fusarium verticillioides indicate a potential application in agriculture as a lead compound for novel fungicides. nih.govfrontiersin.org Fungal secondary metabolites are a rich source for agrochemicals, and the Hsp90 inhibitory mechanism of the monocillin class represents a promising target for controlling plant diseases. frontiersin.orgsioc-journal.cn

Furthermore, as an inhibitor of a fundamental cellular process like chaperone activity, this compound could be developed into a chemical probe. promega.co.uk High-quality chemical probes are essential tools in biomedical research for validating protein targets and elucidating their roles in complex biological systems. promega.co.ukeubopen.org By selectively inhibiting Hsp90, this compound or its derivatives could be used to study the downstream effects on various cellular pathways in both normal and disease states, contributing to a deeper understanding of Hsp90 biology. promega.co.uk

Q & A

Q. What experimental methods are recommended for characterizing the structural identity and purity of Monocillin III in academic research?

To confirm the identity of this compound, researchers should employ a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C NMR spectra to verify the carbon-hydrogen framework and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Use HRMS (e.g., ESI-MS) to confirm the molecular formula and isotopic pattern .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity via reverse-phase HPLC with UV detection (e.g., λ = 254 nm) .
  • Melting Point Analysis : Compare observed melting points (e.g., 197–200°C) with literature values to validate crystalline purity .

Q. How should researchers design experiments to evaluate the bioactivity of this compound against target pathways (e.g., WNT-5A inhibition)?

  • Dose-Response Assays : Establish IC50_{50} values using serial dilutions of this compound in cell-based or enzymatic assays .
  • Control Groups : Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only treatments) to validate assay specificity .
  • Replicate Experiments : Perform triplicate measurements to ensure statistical robustness, and report mean ± standard deviation .

Advanced Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Enzyme-Catalyzed Steps : this compound biosynthesis involves CYP-mediated oxidation and halogenation; optimize enzyme activity by adjusting pH, temperature, and cofactor concentrations (e.g., NADPH) .
  • Purification Challenges : Use preparative HPLC or recrystallization (e.g., in ethyl acetate) to isolate this compound from byproducts like Pochonin D or Radicicol .
  • Yield Comparison :
Synthetic RouteYield (%)Key IntermediateReference
CYP oxidation28Pochonin D
Halogenation42Monocillin V

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Source Variability : Compare compound purity (e.g., via HPLC) between studies, as impurities may skew bioactivity results .
  • Context-Dependent Effects : Replicate experiments under identical conditions (e.g., cell line, incubation time) to isolate variables .
  • Meta-Analysis : Systematically review literature to identify trends (e.g., higher potency in hypoxic environments) and design follow-up studies to test hypotheses .

Q. What methodological frameworks are effective for integrating this compound findings into broader mechanistic models (e.g., HSP90 inhibition)?

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., halogen-substituted derivatives) to map functional groups critical for target binding .
  • Computational Docking : Use molecular dynamics simulations to predict binding affinities between this compound and HSP90, validated by in vitro assays .
  • Cross-Disciplinary Validation : Combine biochemical data with omics approaches (e.g., transcriptomics) to identify downstream pathways affected by this compound .

Methodological Best Practices

  • Reproducibility : Document experimental protocols in detail (e.g., solvent ratios, reaction times) and deposit raw data in open-access repositories .
  • Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for auxiliary information (e.g., supplementary files labeled with Arabic numerals) .
  • Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions when addressing conflicting results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.